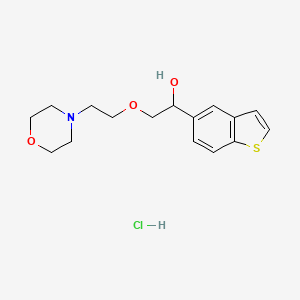

alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

The synthesis of alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

3.1. Hydrolysis

This compound can undergo hydrolysis, particularly in aqueous environments, where the hydrochloride salt can dissociate into its components. The morpholinyl group may also be susceptible to hydrolysis under certain conditions, affecting the compound's stability.

3.2. Alkylation and Acylation

Given its structure, alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can participate in alkylation and acylation reactions. These reactions could modify the morpholinyl or hydroxyl groups, potentially altering its biological activity.

3.3. Oxidation

The benzothiophene ring system is relatively stable but can undergo oxidation under strong conditions. This could lead to the formation of sulfoxides or sulfones, which might affect the compound's pharmacological properties.

4.1. Estrogen Receptor Modulation

This compound is noted for its potential as an estrogen receptor modulator, which suggests applications in hormone-related therapies, such as breast cancer treatment. The morpholinyl group may play a role in its interaction with biological targets.

4.2. Cholinesterase Inhibition

While not directly related to this specific compound, benzothiophene derivatives have been studied for their cholinesterase inhibitory activities . This suggests that modifications to the benzothiophene core could lead to compounds with neuroprotective properties.

5.1. Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 308.13148 | 168.5 |

| [M+Na]+ | 330.11342 | 179.8 |

| [M+NH4]+ | 325.15802 | 176.9 |

| [M+K]+ | 346.08736 | 173.2 |

| [M-H]- | 306.11692 | 172.8 |

| [M+Na-2H]- | 328.09887 | 173.3 |

| [M]+ | 307.12365 | 171.7 |

| [M]- | 307.12475 | 171.7 |

5.2. Structural Information

科学的研究の応用

Structural Characteristics

The compound's molecular formula is C16H21NO3S, with a complex structure that includes a benzothiophene core. The presence of the morpholinyl group and the ethoxy side chain contributes to its solubility and interaction with biological targets, making it a subject of interest in pharmacological studies.

Biological Activities

Research indicates that compounds with a benzothiophene scaffold exhibit various biological activities, including:

- Antitumor Activity : Benzothiophene derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain benzothiophene compounds can induce apoptosis in cancer cells through various mechanisms.

- Cholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes involved in neurotransmitter breakdown. Inhibitors of these enzymes are valuable in treating neurodegenerative diseases like Alzheimer's. A related study showed that certain benzothiophene derivatives exhibited significant AChE inhibitory activity, with IC50 values indicating their potency against this target .

- Antimicrobial Properties : Some studies have reported antimicrobial activities associated with benzothiophene derivatives. For example, halogenated derivatives demonstrated effectiveness against Gram-positive bacteria and fungi, suggesting that modifications to the benzothiophene structure can enhance antimicrobial efficacy .

Structure-Activity Relationships

Understanding the relationship between the chemical structure of alpha-((2-(4-morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride and its biological activity is crucial for optimizing its therapeutic potential. Research has indicated that:

- Substituent Effects : Variations in substituents on the benzothiophene ring significantly influence biological activity. For example, introducing different functional groups can enhance or diminish the inhibitory effects on cholinesterases .

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions between this compound and various biological targets. Such studies provide insights into how structural modifications can lead to improved potency and selectivity .

Case Studies

- Cholinesterase Inhibition Study : A study evaluated a series of benzothiophene derivatives for their ability to inhibit AChE and BChE. It was found that specific substitutions on the benzothiophene scaffold led to enhanced inhibitory activity, suggesting that this compound could be a candidate for further development in treating Alzheimer's disease .

- Antimicrobial Activity Evaluation : Another study focused on synthesizing halogenated benzothiophenes and assessing their antimicrobial properties. The findings indicated that certain derivatives exhibited significant activity against various pathogens, supporting the potential use of similar structures for developing new antimicrobial agents .

作用機序

The mechanism of action of alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

生物活性

Alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article delves into its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C₁₄H₁₉ClN₂O₂S

- Molecular Weight : 304.82 g/mol

The presence of the morpholine group and the benzo(b)thiophene moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

In Vitro Studies

Recent studies have evaluated the antitumor effects of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity in breast cancer (MCF-7) cells:

- IC50 Values : The compound exhibited an IC50 value of approximately 23.2 µM, indicating potent activity against these cells .

The effects were assessed using several assays:

- Apoptosis Induction : The compound induced apoptosis in MCF-7 cells, with early apoptotic cells showing a percentage increase of 2.3 times compared to untreated controls.

- Cell Cycle Analysis : Flow cytometry revealed that treatment led to G2/M phase arrest with a 1.48-fold increase in cell population distribution .

- Autophagy Assessment : The compound inhibited autophagic cell death, suggesting that its mechanism primarily involves apoptosis rather than autophagy .

In Vivo Studies

In vivo experiments using tumor-bearing mice demonstrated the compound's efficacy in reducing tumor mass:

- Tumor Volume Reduction : Mice treated with the compound showed a significant decrease in tumor volume by 26.6%, compared to control groups treated with standard chemotherapeutics like 5-FU .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M checkpoint, which is crucial for cancer cell proliferation.

- Reduction of Myelosuppression : Treatment improved hematological parameters in mice, indicating a potential protective effect against chemotherapy-induced myelosuppression .

Case Studies and Research Findings

Several research studies have documented the biological effects of this compound:

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 23.2 | Apoptosis induction | |

| In Vivo | N/A | Tumor volume reduction | |

| Various | 52.9 - 95.9 | Moderate activity against other cancer types |

These findings highlight the compound's potential as a therapeutic agent in oncology.

特性

CAS番号 |

131964-44-8 |

|---|---|

分子式 |

C16H22ClNO3S |

分子量 |

343.9 g/mol |

IUPAC名 |

1-(1-benzothiophen-5-yl)-2-(2-morpholin-4-ylethoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C16H21NO3S.ClH/c18-15(12-20-9-6-17-4-7-19-8-5-17)13-1-2-16-14(11-13)3-10-21-16;/h1-3,10-11,15,18H,4-9,12H2;1H |

InChIキー |

TVHRGWOTXNGOGI-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。